Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt
Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt
Zuclopenthixol, also known as cisordinol or clopixol, belongs to the class of organic compounds known as thioxanthenes. These are organic polycyclic compounds containing a thioxanthene moiety, which is an aromatic tricycle derived from xanthene by replacing the oxygen atom with a sulfur atom. Zuclopenthixol is a drug which is used in the management of acute psychoses such as mania or schizophrenia. however, the use of zuclopenthixol acetate in psychiatric emergencies as an alternative to standard treatments (haloperidol, clotiapine, etc. ) should be cautioned, since well executed and documented trials of zuclopenthixol acetate for this use have yet to be conducted. zuclopenthixol acetate is not intended for long-term use. Zuclopenthixol is considered to be a practically insoluble (in water) and relatively neutral molecule. Zuclopenthixol has been detected in multiple biofluids, such as urine and blood. Within the cell, zuclopenthixol is primarily located in the membrane (predicted from logP).
Zuclopenthixol, also known as Zuclopentixol or Zuclopenthixolum, is an antipsychotic agent. Zuclopenthixol is a thioxanthene-based neuroleptic with therapeutic actions similar to the phenothiazine antipsychotics. It is an antagonist at D1 and D2 dopamine receptors. Major brands of zuclopenthixol are Cisordinol, Acuphase, and Clopixol. This drug is a liquid. This compound belongs to the thioxanthenes. These are organic polycyclic compounds containing a thioxanthene moiety, which is an aromatic tricycle derived from xanthene by replacing the oxygen atom with a sulfur atom. Known drug targets of zuclopenthixol include 5-hydroxytryptamine receptor 2A, D(1B) dopamine receptor, D(2) dopamine receptor, D(1A) dopamine receptor, and alpha-1A adrenergic receptor. It is known that zuclopenthixol is metabolized by Cytochrome P450 2D6. Zuclopenthixol was approved for use in Canada in 2011, but is not approved for use in the United States.
Clopenthixol is a thioxanthene derivative having a chloro substituent at the 2-position and an alkylidene group at the 10-position with undefined double bond stereochemistry. It has a role as a H1-receptor antagonist, a serotonergic antagonist, an alpha-adrenergic antagonist, a dopaminergic antagonist and a first generation antipsychotic. It is a N-alkylpiperazine, a primary alcohol and a member of thioxanthenes.
Zuclopenthixol, also known as Zuclopentixol or Zuclopenthixolum, is an antipsychotic agent. Zuclopenthixol is a thioxanthene-based neuroleptic with therapeutic actions similar to the phenothiazine antipsychotics. It is an antagonist at D1 and D2 dopamine receptors. Major brands of zuclopenthixol are Cisordinol, Acuphase, and Clopixol. This drug is a liquid. This compound belongs to the thioxanthenes. These are organic polycyclic compounds containing a thioxanthene moiety, which is an aromatic tricycle derived from xanthene by replacing the oxygen atom with a sulfur atom. Known drug targets of zuclopenthixol include 5-hydroxytryptamine receptor 2A, D(1B) dopamine receptor, D(2) dopamine receptor, D(1A) dopamine receptor, and alpha-1A adrenergic receptor. It is known that zuclopenthixol is metabolized by Cytochrome P450 2D6. Zuclopenthixol was approved for use in Canada in 2011, but is not approved for use in the United States.
Clopenthixol is a thioxanthene derivative having a chloro substituent at the 2-position and an alkylidene group at the 10-position with undefined double bond stereochemistry. It has a role as a H1-receptor antagonist, a serotonergic antagonist, an alpha-adrenergic antagonist, a dopaminergic antagonist and a first generation antipsychotic. It is a N-alkylpiperazine, a primary alcohol and a member of thioxanthenes.
Brand Name:
Vulcanchem
CAS No.:
53772-83-1
VCID:
VC0143822
InChI:
InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5-
SMILES:
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
Molecular Formula:
C22H25ClN2OS
Molecular Weight:
401 g/mol
Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt
CAS No.: 53772-83-1
Reference Standards
VCID: VC0143822
Molecular Formula: C22H25ClN2OS
Molecular Weight: 401 g/mol
CAS No. | 53772-83-1 |
---|---|
Product Name | Zuclopenthixol (-)-10-Camphorsulfonic Acid Salt |
Molecular Formula | C22H25ClN2OS |
Molecular Weight | 401 g/mol |
IUPAC Name | 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol |
Standard InChI | InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5- |
Standard InChIKey | WFPIAZLQTJBIFN-DVZOWYKESA-N |
Isomeric SMILES | C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
SMILES | C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
Canonical SMILES | C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
Melting Point | ~50 |
Physical Description | Solid |
Description | Zuclopenthixol, also known as cisordinol or clopixol, belongs to the class of organic compounds known as thioxanthenes. These are organic polycyclic compounds containing a thioxanthene moiety, which is an aromatic tricycle derived from xanthene by replacing the oxygen atom with a sulfur atom. Zuclopenthixol is a drug which is used in the management of acute psychoses such as mania or schizophrenia. however, the use of zuclopenthixol acetate in psychiatric emergencies as an alternative to standard treatments (haloperidol, clotiapine, etc. ) should be cautioned, since well executed and documented trials of zuclopenthixol acetate for this use have yet to be conducted. zuclopenthixol acetate is not intended for long-term use. Zuclopenthixol is considered to be a practically insoluble (in water) and relatively neutral molecule. Zuclopenthixol has been detected in multiple biofluids, such as urine and blood. Within the cell, zuclopenthixol is primarily located in the membrane (predicted from logP). Zuclopenthixol, also known as Zuclopentixol or Zuclopenthixolum, is an antipsychotic agent. Zuclopenthixol is a thioxanthene-based neuroleptic with therapeutic actions similar to the phenothiazine antipsychotics. It is an antagonist at D1 and D2 dopamine receptors. Major brands of zuclopenthixol are Cisordinol, Acuphase, and Clopixol. This drug is a liquid. This compound belongs to the thioxanthenes. These are organic polycyclic compounds containing a thioxanthene moiety, which is an aromatic tricycle derived from xanthene by replacing the oxygen atom with a sulfur atom. Known drug targets of zuclopenthixol include 5-hydroxytryptamine receptor 2A, D(1B) dopamine receptor, D(2) dopamine receptor, D(1A) dopamine receptor, and alpha-1A adrenergic receptor. It is known that zuclopenthixol is metabolized by Cytochrome P450 2D6. Zuclopenthixol was approved for use in Canada in 2011, but is not approved for use in the United States. Clopenthixol is a thioxanthene derivative having a chloro substituent at the 2-position and an alkylidene group at the 10-position with undefined double bond stereochemistry. It has a role as a H1-receptor antagonist, a serotonergic antagonist, an alpha-adrenergic antagonist, a dopaminergic antagonist and a first generation antipsychotic. It is a N-alkylpiperazine, a primary alcohol and a member of thioxanthenes. |
Solubility | slight 2.60e-03 g/L |
Synonyms | 4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol (-)-10-Camphorsulfonic Acid Salt; (Z)-Clopenthixol (-)-10-Camphorsulfonic Acid Salt; Cisordinol(-)-10-Camphorsulfonic Acid Salt; Clopixol (-)-10-Camphorsulfonic Acid Salt; cis-( |
PubChem Compound | 5311507 |
Last Modified | Nov 11 2021 |
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